molecular formula C18H30S3 B1592877 1,3,5-Tris(tert-butylthio)benzene CAS No. 260968-03-4

1,3,5-Tris(tert-butylthio)benzene

Cat. No. B1592877
M. Wt: 342.6 g/mol
InChI Key: ZIHOGUOAVUUMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(tert-butylthio)benzene (1,3,5-TTBB) is a chemical compound belonging to the class of heterocyclic compounds, which is used in a variety of scientific research applications. It is the most stable form of the tris-thioethers of benzene and is synthesized through a nucleophilic substitution reaction. 1,3,5-TTBB is known for its unique properties, such as its low toxicity and its ability to act as an organosulfur reagent, making it a useful molecule for chemical synthesis. In addition, 1,3,5-TTBB has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

1. Phase Transition Thermodynamics

  • Application Summary: 1,3,5-Tris-(α-naphthyl)benzene is an organic non-electrolyte with notable stability of an amorphous phase. Its glassy and supercooled liquid states were previously studied by spectroscopic and calorimetric methods .
  • Methods of Application: The heat capacities of crystalline and liquid phases, the temperature dependence of the saturated vapor pressures, fusion and vaporization enthalpies were determined using differential and fast scanning calorimetry and were verified using the estimates based on solution calorimetry .
  • Results or Outcomes: The structural features of 1,3,5-tris-(α-naphthyl)benzene are discussed based on the computations performed and the data on the molecular refractivity. The consistency between the values obtained by independent techniques was demonstrated .

2. Fabrication of Flexible Co-salen Integrated Polymers

  • Application Summary: 1,3,5-Tris(3’-tert-butyl-4’-hydroxy-5’-formylphenyl)benzene is used in the synthesis of a flexible organic polymer with high concentration of salen ligand in the network (SOP) by polycondensation .
  • Methods of Application: The post-synthesis coordination with CoII followed by further oxidation results in the formation of SOP Co OTs (-OTs: p-toluenesulfonic anion) .
  • Results or Outcomes: The large amounts uptake of benzene of SOP .

3. Preparation of Sandwich Complexes

  • Application Summary: 1,3,5-Tri-tert-butylbenzene is used in the preparation of sandwich complexes of scandium, yttrium and lanthanide ions .

4. Construction of Porous Polymeric Covalent Organic Frames

  • Application Summary: 1,3,5-Tris(4-aminophenyl)benzene is widely used as a tritopic ligand linker for the construction of porous polymeric covalent organic frames (COFs) .

properties

IUPAC Name

1,3,5-tris(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOGUOAVUUMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626972
Record name 1,3,5-Tris(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(tert-butylthio)benzene

CAS RN

260968-03-4
Record name 1,3,5-Tris(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(tert-butylthio)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(tert-butylthio)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(tert-butylthio)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris(tert-butylthio)benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris(tert-butylthio)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris(tert-butylthio)benzene

Citations

For This Compound
1
Citations
A Ritchhart, Z Chen, A Behera, IR Jeon… - Journal of the …, 2023 - ACS Publications
We report the synthesis of a series of pseudo-1D coordination polymer (CP) materials with the formula Fe y Co 1–y BTT (BTT = 1,3,5-benzenetrithiolate). These materials were …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.